1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride
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Overview
Description
“1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride” is a chemical compound with the CAS Number: 1417789-50-4 . It has a molecular weight of 199.12 . The compound is a white to yellow solid .
Synthesis Analysis
The synthesis of pyrrole compounds often involves multistage processes such as the formation of azomethine ylides from N-alkenyl tethered aldehydes, which are then subjected to intramolecular cyclization with α-amino acids . Other methods include intramolecular 1,3-dipolar cycloaddition in phosphorus-containing azomethine ylides generated in situ from alkene-tethered imines, acid chlorides, and phosphonites .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7 (6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0…/s1 .Chemical Reactions Analysis
The reaction mechanism of pyrrole compounds often involves initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 199.12 . The storage temperature is +4C .Scientific Research Applications
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles, closely related to the pyrrole family, are highlighted for their synthesis, reactivity, and optical properties. These compounds are utilized in high-quality pigments, electronic devices, and fluorescence imaging due to their strong absorption, stability, and near-unity fluorescence quantum yield. The optical properties of these dyes, including significant bathochromic shifts and increased two-photon absorption cross-sections, suggest potential research applications of 1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride in developing advanced materials with tailored optical characteristics (Grzybowski & Gryko, 2015).
Bioactive Pyrrole-Based Compounds
The medicinal chemistry of pyrrole and its derivatives, including anticancer, antimicrobial, and antiviral activities, is extensively reviewed. This indicates the structural importance of pyrrole rings in drug discovery programs. Given the pharmacophore utility of the pyrrole nucleus, this compound could be explored for its potential in pharmaceutical applications, especially in designing drugs with target selectivity (Li Petri et al., 2020).
N-confused Calix[4]pyrroles
N-confused calix[4]pyrroles, which differ from regular calix[4]pyrroles by having an inverted pyrrole ring, exhibit unique anion-binding properties. This suggests the potential of this compound in the design of new anion sensors or molecular receptors due to its structural analogy and potential for selective chemical modification (Anzenbacher et al., 2006).
Supramolecular Capsules from Calixpyrrole Scaffolds
The assembly of supramolecular capsules using calix[4]pyrrole units highlights the structural flexibility and utility of pyrrole derivatives in constructing complex molecular architectures. This opens up research avenues for this compound in the development of nanoscale containers for drug delivery or molecular recognition systems (Ballester, 2011).
Pyrrolidine in Drug Discovery
Considering the widespread use of pyrrolidine, a saturated five-membered ring containing nitrogen, in medicinal chemistry for its pharmacological significance, the exploration of this compound in drug discovery and development could leverage its potential for creating new therapeutic agents with enhanced bioactivity and selectivity (Li Petri et al., 2021).
Safety and Hazards
When handling this compound, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMPYDQZJSJKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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